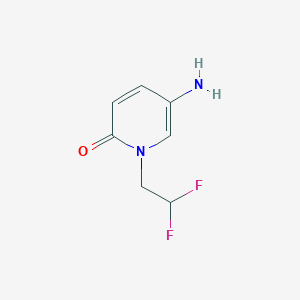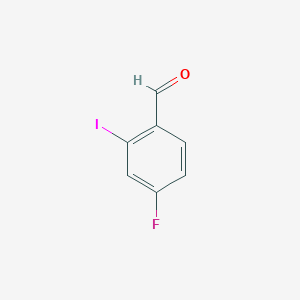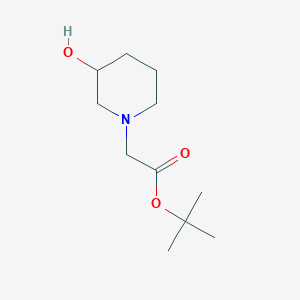![molecular formula C11H17BO4 B1443437 [3-(2-Propoxyethoxy)phenyl]boronsäure CAS No. 279262-49-6](/img/structure/B1443437.png)
[3-(2-Propoxyethoxy)phenyl]boronsäure
Übersicht
Beschreibung
“[3-(2-Propoxyethoxy)phenyl]boronic acid” is a boronic acid derivative with a molecular weight of 224.06 . It is a powder form substance . The IUPAC name for this compound is 3-(2-propoxyethoxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for “[3-(2-Propoxyethoxy)phenyl]boronic acid” is 1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Boronic acids, including “[3-(2-Propoxyethoxy)phenyl]boronic acid”, are known for their utility in various sensing applications due to their interactions with diols and strong Lewis bases . They are also used in Suzuki–Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
“[3-(2-Propoxyethoxy)phenyl]boronic acid” is a powder form substance . The storage temperature for this compound is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplung
[3-(2-Propoxyethoxy)phenyl]boronsäure: ist ein wertvolles Reagenz in der Suzuki-Miyaura-Kreuzkupplungsreaktion . Diese Reaktion ist ein entscheidendes Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und ermöglicht die Synthese verschiedener aromatischer Verbindungen. Die Boronsäure wirkt als nucleophiler Partner und koppelt in Gegenwart eines Palladiumkatalysators mit halogenierten Verbindungen, um Biarylstrukturen zu bilden. Dieser Prozess ist in der pharmazeutischen Industrie weit verbreitet für die Synthese komplexer Arzneimittelmoleküle.
Protodeboronierung
Die Verbindung kann eine Protodeboronierung durchlaufen, ein Verfahren zum Entfernen der Bor-Gruppierung aus Boronsäureestern . Dieser Prozess ist entscheidend, wenn die Bor-Gruppe als temporäre Schutzgruppe oder als Handhabe für weitere chemische Umwandlungen verwendet wird. Die Protodeboronierung von this compound kann mit einem radikalischen Ansatz erreicht werden, der für die Synthese von Naturprodukten und komplexen Molekülen unerlässlich ist.
Homologisierungsreaktionen
Homologisierungsreaktionen beinhalten die Verlängerung der Kohlenstoffkette eines Moleküls. This compound kann an der Matteson-Homologisierung teilnehmen, bei der die Bor-Gruppierung verwendet wird, um Kohlenstoffgruppen an ein Molekül zu addieren . Dies ist besonders nützlich im Bereich der Materialwissenschaften zur Herstellung von Polymeren mit bestimmten Kettenlängen und Eigenschaften.
Synthese von biologisch aktiven Molekülen
Dieses Boronsäurederivat ist an der Synthese von biologisch aktiven Molekülen beteiligt . Es kann in Kreuzkupplungsreaktionen verwendet werden, um Verbindungen zu erzeugen, die als Pharmazeutika potenziell wirksam sind. Seine Fähigkeit, stabile Komplexe mit verschiedenen Substraten zu bilden, macht es zu einem vielseitigen Baustein in der medizinischen Chemie.
Katalysator in der organischen Synthese
Die Verbindung dient als Katalysator in verschiedenen organischen Synthesereaktionen . Es kann intramolekulare Aminierung, direkte Arylierung und andere palladiumkatalysierte Reaktionen katalysieren. Diese Reaktionen sind fundamental beim Aufbau komplexer organischer Moleküle mit hoher Präzision und Effizienz.
Forschung in der Materialwissenschaft
In der Materialwissenschaft wird this compound verwendet, um neue Materialien mit einzigartigen Eigenschaften zu entwickeln . Seine Reaktivität mit verschiedenen chemischen Gruppen ermöglicht die Herstellung neuartiger Polymere und Verbundwerkstoffe, die in fortschrittlichen Technologien und nachhaltigen Materialien eingesetzt werden könnten.
Safety and Hazards
The safety information for “[3-(2-Propoxyethoxy)phenyl]boronic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and not to eat, drink or smoke when using this product .
Zukünftige Richtungen
Boronic acids, including “[3-(2-Propoxyethoxy)phenyl]boronic acid”, are increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Therefore, the future directions for “[3-(2-Propoxyethoxy)phenyl]boronic acid” could involve further exploration in these areas.
Wirkmechanismus
Target of Action
The primary target of [3-(2-Propoxyethoxy)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The organoboron reagent, such as [3-(2-Propoxyethoxy)phenyl]boronic acid, plays a crucial role in this reaction .
Mode of Action
The [3-(2-Propoxyethoxy)phenyl]boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by [3-(2-Propoxyethoxy)phenyl]boronic acid . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a variety of organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that it may have a relatively stable and readily prepared nature
Result of Action
The result of the action of [3-(2-Propoxyethoxy)phenyl]boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds . The compound’s ability to participate in these reactions makes it a valuable tool in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3-(2-Propoxyethoxy)phenyl]boronic acid. For instance, the compound is known to be sensitive to air and moisture . Additionally, it is considered environmentally benign , and it is likely to be mobile in the environment due to its water solubility . The product is water soluble, and may spread in water systems .
Eigenschaften
IUPAC Name |
[3-(2-propoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIULMRRBOHEBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCOCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




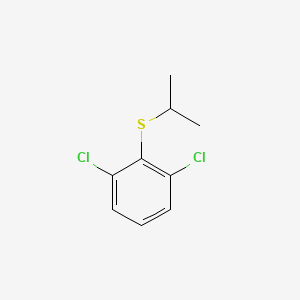

![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
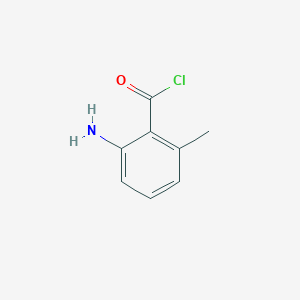
![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)

![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)

